molecular formula C19H14N4OS B1663240 4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine CAS No. 847163-23-9

4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine

Cat. No. B1663240
M. Wt: 346.4 g/mol
InChI Key: FSHFRKKIBVABAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine, also known as BMH-21, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research. BMH-21 has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

  • Researchers have utilized similar compounds in the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds often serve as building blocks for novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).

Antimicrobial Applications

  • Some derivatives of benzimidazole have shown potential as antimicrobial agents. They have been synthesized and evaluated for their effectiveness against various bacterial and fungal species (Abdel‐Aziz et al., 2008).

Solid-State Fluorescence Properties

  • Novel fluorescent compounds related to benzo[4,5]thieno[3,2-d]pyrimidine have been synthesized, displaying strong solid-state fluorescence. These compounds have potential applications in material science and photophysics (Yokota et al., 2012).

Antineoplastic Activity

  • Derivatives of benzimidazole, including those similar to the queried compound, have been synthesized and evaluated for their antineoplastic activity. Some of these compounds showed variable degrees of effectiveness against certain cell lines, suggesting their potential in cancer therapy (Abdel-Hafez, 2007).

Antiparasitic Effects

  • Thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole derivatives have been investigated for their antitrichinellosis and antiprotozoal effects, showing promising results against certain parasites (Mavrova et al., 2010).

In Vitro Antimicrobial Activity

  • Studies on benzimidazole-thienopyrimidines hybrids have revealed their promising antimicrobial properties against various bacteria and fungi, including strains of Mycobacterium tuberculosis (Vlasov et al., 2021).

Synthesis and Fungicidal Activity

  • Novel benzimidazole derivatives with pyrimidine-thioether moiety have been synthesized and found to be effective against the plant fungus Botrytis cinerea, a significant pathogen affecting crop yields (Sun et al., 2021).

Anti-Inflammatory Activities

  • Certain thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to the queried compound, have been synthesized and tested for their anti-inflammatory activities, showing moderate effectiveness (Tozkoparan et al., 1999).

properties

CAS RN

847163-23-9

Product Name

4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C19H14N4OS/c1-11-20-17-12-6-2-5-9-15(12)24-18(17)19(21-11)25-10-16-22-13-7-3-4-8-14(13)23-16/h2-9H,10H2,1H3,(H,22,23)

InChI Key

FSHFRKKIBVABAJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)SCC3=NC4=CC=CC=C4N3)OC5=CC=CC=C52

Canonical SMILES

CC1=NC2=C(C(=N1)SCC3=NC4=CC=CC=C4N3)OC5=CC=CC=C52

synonyms

4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine
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4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine
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4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine
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4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine
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4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine
Reactant of Route 6
4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine

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